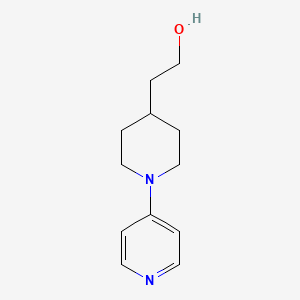

1-(4-pyridinyl)-4-Piperidineethanol

描述

属性

CAS 编号 |

109736-43-8 |

|---|---|

分子式 |

C12H18N2O |

分子量 |

206.28 g/mol |

IUPAC 名称 |

2-(1-pyridin-4-ylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C12H18N2O/c15-10-5-11-3-8-14(9-4-11)12-1-6-13-7-2-12/h1-2,6-7,11,15H,3-5,8-10H2 |

InChI 键 |

QDRWOSOVGSQOGC-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CCO)C2=CC=NC=C2 |

规范 SMILES |

C1CN(CCC1CCO)C2=CC=NC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Ethanol Motifs

The following table highlights key structural and functional differences between 1-(4-pyridinyl)-4-Piperidineethanol and related compounds:

Key Observations :

- Hydrophilicity: Compounds with dual ethanol groups (e.g., ) exhibit higher hydrophilicity than the target compound, impacting solubility and biodistribution.

- Biological Targets: While the target compound is used in FAK inhibition, analogues like the phenothiazine derivative () may interact with dopamine receptors due to their bulky aromatic substituents.

Functional Group Comparison

Key Findings :

- Acid-Base Behavior: The carboxylic acid derivative () has a lower pKa than the ethanol-containing target compound, favoring ionic interactions in biological systems.

- Electrophilic Reactivity : The ketone group in increases electrophilicity, enabling nucleophilic addition reactions absent in the target compound.

Physical Property Comparison

Notable Trends:

准备方法

Catalytic Hydrogenation of Pyridine

A classical and widely used method for preparing piperidine derivatives involves the catalytic hydrogenation of pyridine using nickel catalysts. This method converts pyridine directly into piperidine under hydrogen pressure, providing a foundational piperidine skeleton for further functionalization.

Michael Addition and Dieckmann Condensation

Functionalization to this compound

Synthesis of 4-Piperidone Intermediates

One detailed method involves the synthesis of 1-tertiary butoxycarbonyl-4-piperidone intermediates, which are then converted into the target compound. The synthesis steps include:

- Michael addition of benzylamine to methyl acrylate in methanol at room temperature.

- Removal of methanol by distillation.

- Dieckmann condensation of the resulting intermediate in toluene at elevated temperatures.

- Decarboxylation of the piperidone intermediate using concentrated hydrochloric acid.

- Crystallization of 1-benzyl-4-piperidone hydrochloride from ethanolic solution at low temperature.

- Catalytic hydrogenation (using 10% palladium on carbon in hydrochloric acid) to remove the benzyl protecting group and obtain 4-piperidone hydrochloride.

- Reaction with triethylamine and di-tert-butyl dicarbonate at room temperature to yield 1-tert-butoxycarbonyl-4-piperidone.

- Final recrystallization to purify the product.

This method is noted for its simplicity, high purity of product (GC purity ~99%), and reduced energy consumption compared to traditional methods. The overall recovery yield is approximately 46.5%, representing a 126% improvement over older technologies.

Introduction of the Ethanol Group

Reduction of 4-piperidone intermediates to 4-piperidineethanol derivatives can be achieved through selective reduction methods such as sodium borohydride (NaBH4) reduction. This step converts the ketone group at the 4-position to the corresponding alcohol, forming the ethanol moiety.

Enzymatic Kinetic Resolution and Oxidation

Advanced methods utilize enzymatic kinetic resolution to obtain enantiomerically enriched 2-piperidineethanol derivatives, which are structurally related to this compound. Enzymatic acetylation and butanoylation using lipases (e.g., Lipase PS and PPL) followed by hydrolysis enable the separation of enantiomers with high enantiomeric excess. Oxidation of these alcohols to aldehydes is performed enzymatically using laccases and TEMPO as a mediator, employing molecular oxygen as the oxidant, offering a greener alternative to traditional Swern oxidation.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Michael addition | Benzylamine + methyl acrylate in methanol, room temp | Formation of piperidine intermediate |

| 2 | Solvent removal | Distillation | Removal of methanol |

| 3 | Dieckmann condensation | Sodium in toluene, 80–100°C | Formation of 4-piperidone intermediate |

| 4 | Decarboxylation | Concentrated HCl (5–7 mol/L), 80–100°C, 4–8 hours | Crude 1-benzyl-4-piperidone hydrochloride |

| 5 | Crystallization | Ethanol/water solution, 0–5°C | Purification of intermediate |

| 6 | Catalytic hydrogenation | 10% Pd/C in 1–2 mol/L HCl, room temp, 8–12 hours | Removal of benzyl group, formation of 4-piperidone hydrochloride |

| 7 | Protection reaction | Triethylamine + di-tert-butyl dicarbonate, room temp, 4–5 h | Formation of 1-tert-butoxycarbonyl-4-piperidone |

| 8 | Reduction to ethanol derivative | NaBH4 or enzymatic reduction | Conversion of ketone to alcohol at 4-position |

| 9 | Enzymatic kinetic resolution | Lipases (Lipase PS, PPL), acetylation/butanoylation | Enantioenriched alcohols for stereochemical control |

Research Findings and Advantages

- The Michael addition/Dieckmann condensation route allows for efficient construction of the piperidine ring with functional groups positioned for further elaboration.

- The use of palladium-catalyzed hydrogenation in acidic media effectively removes protecting groups without over-reduction.

- Enzymatic methods provide high stereoselectivity and environmentally friendly alternatives to chemical oxidations and resolutions.

- The described synthetic route achieves high product purity (~99% GC) and improved yields with reduced energy consumption, lowering production costs significantly.

- Enzymatic kinetic resolution techniques enable the preparation of stereochemically pure intermediates, crucial for pharmaceutical applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-pyridinyl)-4-Piperidineethanol, and how can reaction conditions be optimized?

- Methodology : The synthesis of piperidine derivatives often involves alkylation or nucleophilic substitution under basic conditions. For example, NaOH in dichloromethane (DCM) has been used for analogous compounds to achieve high purity (99%) via stepwise alkylation and purification . Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

- Purification : Column chromatography or recrystallization removes unreacted intermediates .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHClNO, MW 279.21 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (O-H stretch) and ~1600 cm (C=N/C=O) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (GHS H335) .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

- Approach :

- 2D NMR : Use COSY and HSQC to resolve overlapping signals in complex derivatives.

- Isotopic Labeling : N or C labeling clarifies ambiguous assignments.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

Q. What strategies enhance the solubility of this compound derivatives for bioactivity studies?

- Methodology :

- Co-Solvents : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., via HCl gas treatment) .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions .

Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?

- Experimental Design :

- Systematic Variation : Modify substituents on the pyridine/piperidine rings (e.g., electron-withdrawing vs. donating groups).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC measurements.

- Statistical Analysis : Apply multivariate regression to correlate structural features with activity .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound derivatives?

- Resolution Strategies :

- Assay Standardization : Validate protocols using positive/negative controls (e.g., ATP for kinase assays).

- Batch Consistency : Ensure compound purity (>95%) via HPLC and elemental analysis .

- Meta-Analysis : Cross-reference data with structural databases (e.g., PubChem) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。